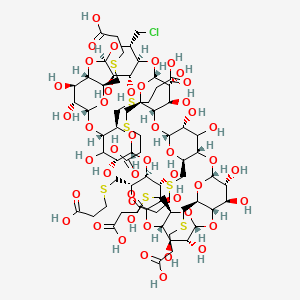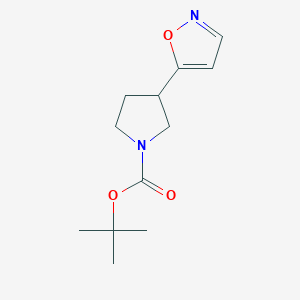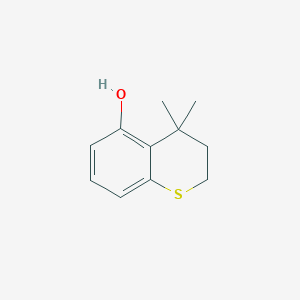
Alternariol3-SulfateAmmoniumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alternariol 3-Sulfate Ammonium Salt is a sulfate derivative of Alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is known for its genotoxic properties and is found in common edible crops. It is used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alternariol 3-Sulfate Ammonium Salt can be synthesized through the sulfation of Alternariol. The process involves the reaction of Alternariol with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of Alternariol 3-Sulfate Ammonium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Alternariol 3-Sulfate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Alternariol 3-Sulfate Ammonium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its genotoxic effects and its role in cellular processes.
Medicine: Investigated for its potential anticancer properties and its effects on DNA-topoisomerases.
Industry: Used in the development of new materials and as a reference compound in quality control
Mechanism of Action
The mechanism of action of Alternariol 3-Sulfate Ammonium Salt involves its interaction with cellular components, leading to genotoxic effects. It can induce oxidative stress, mitochondrial dysfunction, and DNA damage. The compound targets various molecular pathways, including the activation of reactive oxygen species and the inhibition of DNA-topoisomerases .
Comparison with Similar Compounds
Similar Compounds
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol Monomethyl Ether: A derivative with similar biological activities.
Tenuazonic Acid: Another mycotoxin produced by Alternaria fungi with different chemical properties
Uniqueness
Alternariol 3-Sulfate Ammonium Salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C14H13NO8S |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
azane;(7,9-dihydroxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H10O8S.H3N/c1-6-2-8(22-23(18,19)20)5-11-12(6)9-3-7(15)4-10(16)13(9)14(17)21-11;/h2-5,15-16H,1H3,(H,18,19,20);1H3 |
InChI Key |
NWDZSGIYZZFVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OS(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


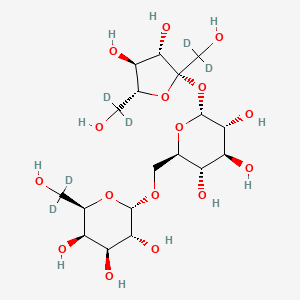
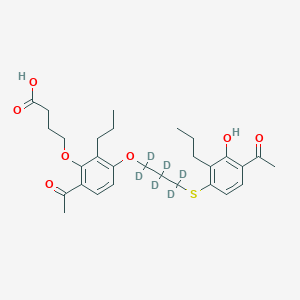
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
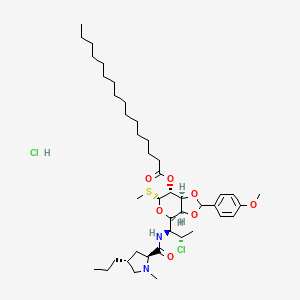
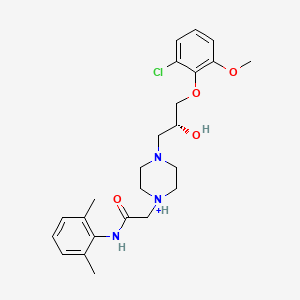
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)

![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)

